8-Isobutyl-2,8-diazaspiro[4.5]decane
Description
8-Isobutyl-2,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 2 and 6. The isobutyl substituent at the 8-position introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl-substituted analogs. Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
8-(2-methylpropyl)-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H24N2/c1-11(2)9-14-7-4-12(5-8-14)3-6-13-10-12/h11,13H,3-10H2,1-2H3 |
InChI Key |
FGMSCJKMEQPEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(CCNC2)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 8-Isobutyl-2,8-diazaspiro[4.5]decane with structurally related spirocyclic diazaspiro compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.
Substituent Effects on Physicochemical Properties
Key Observations:
- Lipophilicity : The isobutyl group in this compound likely confers higher LogP compared to methyl or ethyl analogs, improving membrane permeability but reducing aqueous solubility .
- Electron Effects : Unlike sulfonyl or Boc-protected analogs, the isobutyl group is electron-neutral, avoiding polar interactions that could limit bioavailability .
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